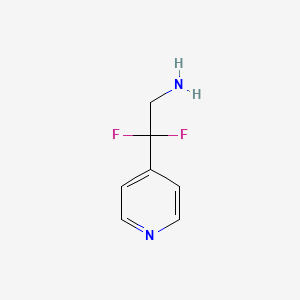
2,2-Difluoro-2-(4-pyridyl)ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(4-pyridyl)ethylamine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry
In the realm of chemistry, 2,2-Difluoro-2-(4-pyridyl)ethylamine serves as a versatile building block for the synthesis of more complex organic molecules. Its difluoroethylamine group enhances reactivity and selectivity in various chemical reactions. The compound is utilized in:
- Synthesis of Pharmaceuticals : It acts as an intermediate in the production of various pharmaceutical agents.
- Material Science : It is explored for applications in creating novel materials with specific functional properties.
Biology
In biological research, this compound has been investigated for its interactions with biological systems:
- Enzyme Inhibition Studies : It is used to study the inhibition mechanisms of specific enzymes, contributing to drug discovery processes.
- Protein-Ligand Interactions : The compound's ability to bind to proteins makes it valuable for understanding protein dynamics and developing targeted therapies.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties through modulation of cellular pathways. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Anticancer | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
| Enzyme Inhibition | Various Enzymes | Varies | Specific inhibition profiles observed |
Case Study Highlights
-
Antitumor Activity Assessment :
- A study evaluated the effects of this compound on HT29 colon cancer cells. The results indicated that the compound significantly inhibited cell growth at low concentrations, suggesting its potential as an anticancer agent.
-
Enzyme Interaction Studies :
- Research focusing on enzyme inhibition revealed that this compound effectively binds to active sites of certain enzymes, altering their activity and providing insights into potential therapeutic applications.
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,2-difluoro-2-(4-pyridyl)ethylamine, and how can yield optimization be achieved?
- Methodological Answer : A multi-step synthesis starting from fluorinated pyridine precursors (e.g., 4-pyridyl intermediates) is typical. Fluorination can be achieved via halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Yield optimization requires careful control of reaction temperature (e.g., −78°C for fluorination steps) and stoichiometric ratios of fluorinating agents. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Adhere to GHS/CLP guidelines:
- Use fume hoods to avoid inhalation of vapors (P261).
- Wear nitrile gloves and safety goggles to prevent skin/eye contact (P262).
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Toxicological data are limited; assume acute toxicity and prioritize waste segregation (e.g., halogenated organic waste) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 19F NMR (δ −120 to −130 ppm for CF2 groups) and 1H NMR (pyridyl protons at δ 8.5–9.0 ppm).
- HPLC-MS : Reverse-phase C18 column with UV detection (λ = 254 nm) and ESI+ mass spectrometry for molecular ion confirmation.
- Elemental Analysis : Validate empirical formula (C7H7F2N2) with <0.3% deviation .
Advanced Research Questions
Q. How do the electronic effects of the CF2 group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the CF2 group reduces electron density at the adjacent carbon, enhancing susceptibility to nucleophilic attack. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., ethylamine derivatives) under identical conditions .
Q. What strategies resolve contradictions in reaction kinetics data involving this compound?
- Methodological Answer :
- Control Experiments : Replicate reactions with purified starting materials to exclude impurity-driven anomalies.
- Cross-Validation : Use multiple kinetic models (e.g., pseudo-first-order vs. steady-state approximations) and compare with computational simulations (e.g., Gaussian or ORCA software).
- Data Triangulation : Combine HPLC, NMR, and mass spectrometry to confirm intermediate formation and byproduct profiles .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., kinase domains).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS or AMBER).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with pyridyl nitrogen) using PyMol or MOE .
Q. Data Presentation Guidelines
- Example Table : Structural analogs of ethylamine derivatives (e.g., substituent effects on reactivity) can be tabulated as in Table I of , including parameters like yield, melting point, and spectral data .
- Contradiction Analysis : Use frameworks from qualitative research ( ) to design iterative experiments, ensuring reproducibility across labs.
属性
分子式 |
C7H8F2N2 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
2,2-difluoro-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9,5-10)6-1-3-11-4-2-6/h1-4H,5,10H2 |
InChI 键 |
GGCOKCQKWFSQEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















